molecular formula C15H23ClN2O2 B1426524 N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 1219981-38-0

N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No. B1426524
M. Wt: 298.81 g/mol
InChI Key: XXDGQPNHAFUKBZ-UHFFFAOYSA-N
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Description

“N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” is a chemical compound extensively employed in scientific research due to its diverse applications. It offers a promising avenue for the development of novel applications. The CAS number for this compound is 1219981-38-0 .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula for “N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” is C15H23ClN2O2 . The average mass is 298.808 Da and the monoisotopic mass is 298.144806 Da .


Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Bioactive Metabolites from Marine Actinobacteria

N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride and its derivatives show potential as bioactive metabolites, particularly in marine environments. Studies have isolated similar compounds from the marine actinobacterium Streptomyces sp., suggesting the therapeutic potential of these metabolites. These compounds were structurally characterized using NMR spectroscopy and mass spectrometry, and their cytotoxic activities were assessed through their effects on marine organisms, indicating potential applications in biomedical research (Sobolevskaya et al., 2007).

Anxiety Treatment Applications

Derivatives of N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride have been studied for their potential use in treating anxiety. Compounds such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives demonstrated good oral activity in animal models predictive of clinical efficacy for anxiety treatment. The affinity of these compounds for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, was also observed, suggesting their potential as anxiolytics (Kordik et al., 2006).

Antimicrobial Activity

Studies have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores based on the structure of N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride to evaluate their antibacterial potentials. These synthesized compounds demonstrated moderate inhibitory activity against various bacterial strains, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).

Enzyme Inhibition and Drug Development

N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride derivatives have been explored for their enzyme inhibitory activities and potential in drug development. For instance, derivatives were evaluated for their inhibition potential against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies, complemented by molecular docking, helped in understanding the mode of binding of the compounds against the studied enzymes, aiding in the development of novel therapeutic agents (Virk et al., 2018).

properties

IUPAC Name

N-[3-(2-piperidin-4-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-3-2-4-15(11-14)19-10-7-13-5-8-16-9-6-13;/h2-4,11,13,16H,5-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQPNHAFUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

CAS RN

1219981-38-0
Record name Acetamide, N-[3-[2-(4-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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